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Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a

compelling therapeutic target in various diseases, particularly cancer.[1][2] As a component of

the Mediator complex, CDK8, along with its close paralog CDK19, acts as a molecular switch,

influencing the expression of key genes involved in cell proliferation, differentiation, and

survival.[3] The development of potent and selective chemical probes is paramount to

dissecting the complex biology of CDK8 and validating its therapeutic potential. Cdk8-IN-14,

also known as CCT251545, is a potent and selective, orally bioavailable small-molecule

inhibitor of CDK8 and CDK19 that has proven to be an invaluable tool for the scientific

community.[2][4][5] Discovered through a cell-based screen for inhibitors of the WNT signaling

pathway, Cdk8-IN-14 exhibits a Type I, ATP-competitive binding mode and demonstrates

excellent selectivity over a broad range of kinases.[1][3] This guide provides a comprehensive

overview of Cdk8-IN-14, including its biochemical and cellular activities, detailed experimental

protocols for its use, and its application in elucidating CDK8 function.

Core Data Summary
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Target Assay Type IC50 (nM) Kd (nM) Reference

CDK8
Reporter

Displacement
7 36 [3][6]

CDK19
Reporter

Displacement
6 102 [3][6]

Table 2: Cellular Activity of Cdk8-IN-14
Cell Line Assay Endpoint IC50 (nM) Reference

7dF3 WNT Reporter
Luciferase

Activity
5 [4][5]

SW620 Western Blot
p-STAT1

(Ser727)
9 [4]

LS174T WNT Reporter
Luciferase

Activity
- [3]

Table 3: Kinase Selectivity Profile of Cdk8-IN-14 (%
Inhibition at 1 µM)

Kinase % Inhibition Reference

CDK8 >95% [1]

CDK19 >95% [1]

GSK3α <50% [3]

GSK3β <50% [3]

>290 Other Kinases <50% for most [1][2]

Signaling Pathways Modulated by Cdk8-IN-14
Cdk8-IN-14 has been instrumental in elucidating the role of CDK8 in several key signaling

pathways, most notably the WNT/β-catenin and STAT1 pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4677459/
https://www.chemicalprobes.org/cct251545
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677459/
https://www.chemicalprobes.org/cct251545
https://www.benchchem.com/product/b12385191?utm_src=pdf-body
https://www.medchemexpress.com/CCT251545.html
https://www.selleckchem.com/products/cct251545.html
https://www.medchemexpress.com/CCT251545.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677459/
https://www.benchchem.com/product/b12385191?utm_src=pdf-body
https://www.researchgate.net/publication/304697754_Abstract_PR02_Identification_of_a_potent_and_selective_chemical_probe_for_exploring_the_role_of_CDK819_in_cancer_biology
https://www.researchgate.net/publication/304697754_Abstract_PR02_Identification_of_a_potent_and_selective_chemical_probe_for_exploring_the_role_of_CDK819_in_cancer_biology
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677459/
https://www.researchgate.net/publication/304697754_Abstract_PR02_Identification_of_a_potent_and_selective_chemical_probe_for_exploring_the_role_of_CDK819_in_cancer_biology
https://pubmed.ncbi.nlm.nih.gov/26502155/
https://www.benchchem.com/product/b12385191?utm_src=pdf-body
https://www.benchchem.com/product/b12385191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


WNT/β-catenin Signaling Pathway
CDK8 is a positive regulator of WNT/β-catenin signaling.[7][8] In the canonical WNT pathway,

the stabilization of β-catenin leads to its nuclear translocation and association with TCF/LEF

transcription factors to drive the expression of target genes. CDK8, as part of the Mediator

complex, is recruited to these promoters and enhances their transcriptional output. Cdk8-IN-14
effectively blocks this process, leading to the downregulation of WNT target genes.
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Caption: WNT/β-catenin signaling pathway and the inhibitory action of Cdk8-IN-14.

STAT1 Signaling Pathway
CDK8 directly phosphorylates STAT1 on serine 727, a post-translational modification crucial for

its full transcriptional activity in response to interferon-gamma (IFNγ) signaling.[9][10][11] Cdk8-
IN-14 potently inhibits this phosphorylation event, providing a direct and reliable

pharmacodynamic biomarker of CDK8 kinase activity in cells and in vivo.[3]
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Caption: CDK8-mediated phosphorylation of STAT1 and its inhibition by Cdk8-IN-14.

Experimental Protocols
General Experimental Workflow for Characterizing Cdk8-
IN-14
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Caption: A typical workflow for characterizing a chemical probe like Cdk8-IN-14.

CDK8/CDK19 Reporter Displacement Assay
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This assay measures the binding affinity of Cdk8-IN-14 to its target kinases by competing with

a fluorescently labeled reporter probe.

Materials:

Recombinant human CDK8/Cyclin C and CDK19/Cyclin C complexes

ATP-competitive reporter probe

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Cdk8-IN-14 stock solution in DMSO

384-well microplates

Method:

Prepare a serial dilution of Cdk8-IN-14 in DMSO.

In a 384-well plate, add the kinase, reporter probe, and Cdk8-IN-14 (or DMSO control) in

assay buffer.

Incubate the plate at room temperature for 60 minutes.

Measure the fluorescence signal using a suitable plate reader.

The displacement of the reporter probe by Cdk8-IN-14 results in a decrease in the optical

signal.

Calculate IC50 values by fitting the data to a four-parameter logistic equation.[3][6]

WNT Reporter Assay in 7dF3 Cells
This cell-based assay quantifies the inhibitory effect of Cdk8-IN-14 on the WNT signaling

pathway.

Materials:
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7dF3 cells (mouse embryonic fibroblasts stably transfected with a WNT-responsive

luciferase reporter)

DMEM supplemented with 10% FBS and antibiotics

Cdk8-IN-14 stock solution in DMSO

96-well cell culture plates

Luciferase assay reagent (e.g., Bright-Glo)

Luminometer

Method:

Seed 7dF3 cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.[5]

Treat the cells with a serial dilution of Cdk8-IN-14 (e.g., from 10 µM down to 0.1 nM) or

DMSO control.[5]

Incubate for 24 hours.

Lyse the cells and measure luciferase activity using a luminometer according to the

manufacturer's instructions.

Normalize the luciferase signal to a measure of cell viability if necessary.

Calculate the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct engagement of Cdk8-IN-14 with CDK8 in a cellular

context.[12][13] Ligand binding stabilizes the target protein, leading to a higher melting

temperature.[14][15]

Materials:

SW620 human colorectal cancer cells
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RPMI-1640 medium with 10% FBS

Cdk8-IN-14 stock solution in DMSO

PBS

Lysis buffer with protease and phosphatase inhibitors

PCR tubes or plate

Thermal cycler

SDS-PAGE and Western blotting reagents

Anti-CDK8 antibody

Method:

Treat SW620 cells with Cdk8-IN-14 (e.g., 1 µM) or DMSO for 2 hours.[16]

Harvest and wash the cells with PBS.

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a

thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

Lyse the cells by freeze-thawing.

Separate the soluble fraction (containing non-denatured proteins) from the precipitated

proteins by centrifugation.

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK8

antibody.

A shift in the melting curve to higher temperatures in the Cdk8-IN-14-treated samples

indicates target engagement.[16]
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In Vivo Pharmacodynamic and Efficacy Studies
These studies assess the in vivo activity of Cdk8-IN-14 in animal models.

Animal Model:

Female NMRI nude mice bearing SW620 human colorectal cancer xenografts.[5]

Dosing:

Administer Cdk8-IN-14 orally (e.g., by gavage) at various doses (e.g., 18.75, 37.5, and 75

mg/kg, twice daily).[3]

Pharmacodynamic (PD) Analysis:

At various time points after the final dose, collect tumor and/or surrogate tissue samples.

Prepare tissue lysates.

Analyze the levels of p-STAT1 (Ser727) by Western blotting or ELISA to confirm target

engagement.[3]

Efficacy Analysis:

Monitor tumor growth over the treatment period using caliper measurements.

At the end of the study, euthanize the animals and excise the tumors for weight

measurement and further analysis.

Compare tumor growth in the Cdk8-IN-14-treated groups to the vehicle-treated control

group.[5]

Conclusion
Cdk8-IN-14 (CCT251545) is a well-characterized and highly valuable chemical probe for

studying the biological functions of CDK8 and CDK19. Its high potency, selectivity, and

favorable pharmacokinetic properties make it suitable for a wide range of in vitro and in vivo

applications. By utilizing the data and protocols outlined in this guide, researchers can
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effectively employ Cdk8-IN-14 to further unravel the complex roles of CDK8 in health and

disease, and to explore its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385191#cdk8-in-14-as-a-chemical-probe-for-cdk8-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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